molecular formula C11H9NO4 B3055972 Ethyl 2,3-dioxoindoline-7-carboxylate CAS No. 681464-74-4

Ethyl 2,3-dioxoindoline-7-carboxylate

Cat. No.: B3055972
CAS No.: 681464-74-4
M. Wt: 219.19 g/mol
InChI Key: NURYXCQOCQXORC-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of two oxo groups at positions 2 and 3, along with an ethyl ester group at position 7, makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

Ethyl 2,3-dioxoindoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of anticancer, antiviral, and antimicrobial agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dioxoindoline-7-carboxylate involves the condensation of ethyl cyanoacetate and salicylaldehyde . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Safety and Hazards

The safety data sheet for 2,3-dioxoindoline-7-carboxylate, a related compound, indicates that it is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The precautionary statements include P301 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dioxoindoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin (1H-indole-2,3-dione) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the oxo groups can yield corresponding hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydroxyl groups.
  • Substituted products with various functional groups replacing the ethyl ester.

Comparison with Similar Compounds

    Isatin (1H-indole-2,3-dione): A precursor in the synthesis of ethyl 2,3-dioxoindoline-7-carboxylate, known for its diverse biological activities.

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    Indole-2-carboxylic acid: Another indole derivative with carboxylate functionality.

Uniqueness: this compound is unique due to the presence of both oxo groups and the ethyl ester group, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

ethyl 2,3-dioxo-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)7-5-3-4-6-8(7)12-10(14)9(6)13/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURYXCQOCQXORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372790
Record name ethyl 2,3-dioxo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681464-74-4
Record name ethyl 2,3-dioxo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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